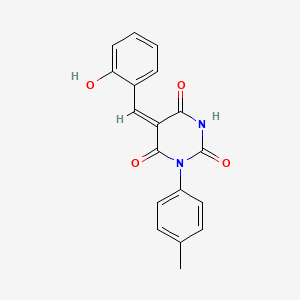![molecular formula C19H19N3O2 B11690403 (2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11690403.png)
(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a diethylamino group, a nitrophenyl group, and a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(diethylamino)benzaldehyde and 4-nitrobenzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile depends on its application:
Pharmacological Effects: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Fluorescent Probes: The compound’s conjugated system allows it to absorb and emit light, making it useful for imaging and detection applications.
Comparison with Similar Compounds
(2E)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile: The E-isomer of the compound, which may have different physical and chemical properties.
4-(diethylamino)benzaldehyde: A precursor in the synthesis of the compound.
4-nitrobenzaldehyde: Another precursor in the synthesis.
Uniqueness:
Structural Features: The Z-configuration of the double bond in (2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile imparts unique steric and electronic properties compared to its E-isomer.
Applications: The combination of the diethylamino and nitrophenyl groups makes this compound particularly useful in applications requiring specific electronic and photophysical properties.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H19N3O2/c1-3-21(4-2)18-9-5-15(6-10-18)13-17(14-20)16-7-11-19(12-8-16)22(23)24/h5-13H,3-4H2,1-2H3/b17-13+ |
InChI Key |
YMWFRCAEIRJPOI-GHRIWEEISA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690332.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11690337.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690339.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690350.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate](/img/structure/B11690369.png)
![(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B11690375.png)
![17-[4-Chloro-3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11690377.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide](/img/structure/B11690387.png)
![[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11690388.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11690391.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11690399.png)
![N-(4-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11690406.png)
![3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11690409.png)
